Dysprosium(III) chloride hexahydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

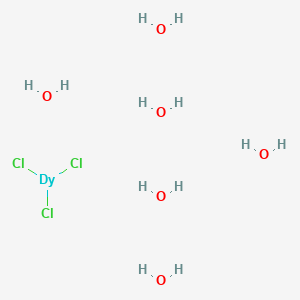

trichlorodysprosium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Dy](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051738 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15059-52-6 | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Magnetic Properties of Dysprosium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is a paramagnetic salt of significant interest due to the inherent magnetic properties of the dysprosium(III) ion. This guide provides a comprehensive overview of its magnetic characteristics, drawing from theoretical principles and experimental studies on related dysprosium complexes. The Dy³⁺ ion, with its high magnetic moment, makes this compound a valuable precursor in the synthesis of advanced magnetic materials, including high-performance permanent magnets and single-molecule magnets (SMMs). This document details the paramagnetic behavior of DyCl₃·6H₂O, presents relevant magnetic data, outlines the experimental protocols for its characterization, and provides visualizations of key concepts and workflows.

Core Magnetic Properties

The magnetic properties of this compound are primarily dictated by the electronic configuration of the Dy³⁺ ion. As a lanthanide, the magnetic electrons are in the 4f orbitals, which are well-shielded from ligand field effects. This results in magnetic behavior that can be reasonably approximated by the free ion model.

Paramagnetism and Effective Magnetic Moment

This compound is a paramagnetic substance due to the presence of unpaired electrons in the 4f shell of the Dy³⁺ ion.[1] The theoretical magnetic properties of the free Dy³⁺ ion (⁶H₁₅/₂ ground state) provide a strong basis for understanding the magnetism of its compounds.

The product of the molar magnetic susceptibility (χ) and temperature (T) is a key parameter. For a free Dy³⁺ ion, the expected room temperature χT value is approximately 14.17 emu·K·mol⁻¹[2][3]. Experimental studies on various dysprosium complexes have reported room temperature χT values in close agreement with this theoretical prediction, typically around 14.13 emu·K·mol⁻¹[2]. Upon cooling, the χT product for paramagnetic materials like DyCl₃·6H₂O is expected to remain relatively constant until very low temperatures, where factors such as crystal field effects and magnetic ordering can cause deviations.

| Magnetic Parameter | Theoretical Value (Free Dy³⁺ ion) | Expected Experimental Value (at 300 K) |

| Ground State Term | ⁶H₁₅/₂ | - |

| χT (emu·K·mol⁻¹) | 14.17 | ~14.13 |

| Effective Magnetic Moment (µ_eff) in Bohr Magnetons (µ_B) | 10.65 | ~10.63 |

Table 1: Theoretical and Expected Magnetic Parameters for the Dy³⁺ Ion.

Single-Molecule Magnet (SMM) Behavior

Recent research has demonstrated that hydrated dysprosium chlorides can exhibit single-molecule magnet (SMM) behavior.[4] SMMs are individual molecules that can function as tiny magnets, displaying slow magnetic relaxation and magnetic hysteresis at low temperatures. This property is of great interest for applications in high-density data storage and quantum computing.

A study on the closely related complex [Dy(H₂O)₆Cl₂]Cl revealed that it behaves as an SMM.[4] This suggests that this compound is a promising candidate for exhibiting similar properties. The key indicator of SMM behavior is the observation of a frequency-dependent out-of-phase component of the AC magnetic susceptibility (χ''). For the [Dy(H₂O)₆Cl₂]Cl complex, slow magnetic relaxation was observed, particularly under an applied DC magnetic field, which helps to suppress quantum tunneling of magnetization.[4]

| Property | Observation in [Dy(H₂O)₆Cl₂]Cl | Implication for DyCl₃·6H₂O |

| SMM Behavior | Exhibits slow magnetic relaxation | Likely to exhibit SMM properties |

| AC Susceptibility | Shows a non-zero, frequency-dependent out-of-phase (χ'') signal | Similar behavior is anticipated |

| Effect of DC Field | Application of a DC field is necessary to observe clear relaxation dynamics | A DC field would likely be required to fully characterize its SMM behavior |

Table 2: Observed Single-Molecule Magnet Behavior in a Hydrated Dysprosium Chloride Complex and its relevance to DyCl₃·6H₂O.

Experimental Protocols

The characterization of the magnetic properties of this compound involves several key experimental techniques.

SQUID Magnetometry for DC and AC Susceptibility

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for measuring the magnetic susceptibility of materials with high sensitivity.

3.1.1 DC Magnetic Susceptibility Measurement

-

Objective: To determine the temperature dependence of the magnetic susceptibility and calculate the effective magnetic moment and Curie-Weiss constant.

-

Procedure:

-

A polycrystalline sample of DyCl₃·6H₂O is loaded into a gelatin capsule or a straw.

-

The sample holder is inserted into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically from 300 K down to 2 K, under a constant applied DC magnetic field (e.g., 1000 Oe).

-

The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the molar mass of the sample.

-

The data is typically presented as a plot of χT versus T.

-

3.1.2 AC Magnetic Susceptibility Measurement

-

Objective: To probe the dynamic magnetic behavior and investigate for single-molecule magnet properties.

-

Procedure:

-

The sample is prepared and loaded as for the DC measurement.

-

An oscillating AC magnetic field of a specific frequency and small amplitude (e.g., 1-10 Oe) is applied.

-

The in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency.

-

To suppress quantum tunneling and better resolve the relaxation dynamics, these measurements are often repeated under various applied DC magnetic fields.[4]

-

Other Techniques for Magnetic Susceptibility Measurement

While SQUID magnetometry is the most sensitive method, other techniques can also be employed, particularly for determining bulk magnetic susceptibility at a single temperature.

-

Gouy Method: This classic method involves measuring the force exerted on a sample when it is placed in a magnetic field gradient. It is suitable for obtaining the magnetic susceptibility of powdered solids.

-

Evans Method (NMR): This technique utilizes the shift in the resonance frequency of a reference nucleus in an NMR spectrum in the presence of a paramagnetic substance to determine its magnetic susceptibility in solution.

Visualizations

Logical Workflow for Magnetic Characterization

The following diagram illustrates the logical workflow for the comprehensive magnetic characterization of this compound.

Workflow for the magnetic characterization of DyCl₃·6H₂O.

Relationship between Experimental Data and Magnetic Properties

The following diagram illustrates how different experimental data are used to determine the key magnetic properties of a material like this compound.

From experimental data to derived magnetic properties.

Conclusion

References

- 1. CAS 15059-52-6: Dysprosium chloride hexahydrate [cymitquimica.com]

- 2. Studies of the Temperature Dependence of the Structure and Magnetism of a Hexagonal-Bipyramidal Dysprosium(III) Single-Molecule Magnet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-temperature magnetic blocking and magneto-structural correlations in a series of dysprosium(iii) metallocenium single-molecule magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Crystal Structure of Dysprosium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O), a compound of interest in various fields including materials science and as a precursor in chemical synthesis. This document details its crystallographic parameters, the experimental protocols for its structural determination, and a visual representation of its core structural unit.

Core Structural and Physicochemical Data

This compound is a crystalline solid that readily absorbs moisture from the air.[1] It is soluble in water and ethanol. The compound is a moderately strong Lewis acid. Aqueous solutions of dysprosium chloride can be utilized in the synthesis of other dysprosium(III) compounds.

| Property | Value |

| Chemical Formula | DyCl₃·6H₂O |

| Molecular Weight | 376.95 g/mol |

| Appearance | White to yellow crystalline solid |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Parameters | a = 7.92 Å, b = 6.50 Å, c = 9.60 Å, β = 93.6° (Approximated from isostructural HoCl₃·6H₂O) |

| Coordination Geometry | Distorted Square Antiprism |

| Coordination Number | 8 |

| Formula Unit | [DyCl₂(H₂O)₆]Cl |

Structural Analysis

The crystal structure of this compound is characterized by monomeric complex cations, [DyCl₂(H₂O)₆]⁺, and chloride anions, Cl⁻, which balance the charge.[2] This arrangement is isostructural with the hexahydrates of other heavy lanthanide chlorides, from praseodymium to lutetium.[2]

In the cationic complex, the dysprosium(III) ion is eight-coordinate, bonded to two chloride ions and six water molecules. The coordination polyhedron around the Dy³⁺ ion can be described as a distorted square antiprism. The [DyCl₂(H₂O)₆]⁺ units are linked together through a network of hydrogen bonds involving the coordinated water molecules and the chloride anions.

Bond Lengths

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals of this compound

A standard method for preparing single crystals of lanthanide chloride hydrates is through the slow evaporation of a saturated aqueous solution.

Materials and Equipment:

-

Dysprosium(III) oxide (Dy₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Crystallization dish

-

Parafilm

Procedure:

-

Dissolution: In a fume hood, carefully add a stoichiometric excess of concentrated hydrochloric acid to a suspension of Dysprosium(III) oxide in deionized water in a beaker.

-

Heating and Stirring: Gently heat the mixture on a hot plate with continuous stirring until the Dysprosium(III) oxide has completely dissolved, forming a clear solution of dysprosium chloride.

-

Concentration: Continue heating to evaporate some of the solvent and concentrate the solution. The point of saturation can be tested by taking a drop of the hot solution on a glass rod and observing if crystals form upon cooling.

-

Crystallization: Once a saturated solution is obtained, transfer it to a clean crystallization dish. Cover the dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the crystallization dish in a vibration-free environment at a constant temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.

-

Isolation: Carefully decant the mother liquor and isolate the crystals. Wash the crystals with a small amount of cold deionized water and dry them between filter papers.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the structural analysis of a single crystal of this compound.

Materials and Equipment:

-

Single crystal of DyCl₃·6H₂O (typically 0.1-0.3 mm in size)

-

Goniometer head

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Cryostream for low-temperature data collection

-

Computer with software for data collection, processing, and structure solution/refinement (e.g., SHELX, Olex2).

Procedure:

-

Crystal Mounting: Select a high-quality, single crystal with well-defined faces and no visible cracks or defects under a microscope. Mount the crystal on the tip of a glass fiber or a loop attached to a goniometer head using a suitable adhesive or oil.

-

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is typically used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded by the detector. A full sphere of data is collected to ensure completeness.

-

Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure. The Patterson method or direct methods can be used to determine the initial positions of the heavy atoms (Dy and Cl). Subsequent difference Fourier maps reveal the positions of the lighter atoms (O). The structural model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction intensities. The positions of hydrogen atoms can often be located from the difference Fourier map or placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow and the coordination environment of the Dysprosium(III) ion.

References

Solubility Profile of Dysprosium(III) Chloride Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) in organic solvents. The information contained herein is intended to support research, development, and formulation activities where the dissolution of this rare earth salt is a critical parameter. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents visual representations of key processes.

Introduction

This compound is a hydrated inorganic salt with applications in various fields, including as a precursor for advanced materials, in catalysis, and potentially in the development of therapeutic and diagnostic agents. Understanding its solubility in non-aqueous media is crucial for reaction chemistry, purification processes, and the formulation of delivery systems. While qualitatively described as soluble in polar organic solvents, detailed quantitative data is scarce in the scientific literature. This guide presents verified quantitative solubility data in ethanol (B145695) and discusses the broader context of its solubility in other organic media.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in 96.8% (w/w) ethanol at various temperatures. The data, presented in Table 1, indicates a significant solubility that varies with temperature.

Table 1: Solubility of this compound in 96.8% Ethanol [1]

| Temperature (°C) | Mean Solubility (g DyCl₃·6H₂O / 100 g Ethanol) |

| 20 | 33.43 |

| 30 | 32.38 |

| 40 | 32.09 |

| 50 | 33.43 |

| 60 | 34.91 |

Note: The original data was reported as grams of hexahydrate in 100 g of solvent. The solid phase in equilibrium with the saturated solution was confirmed to be the hexahydrate.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the isothermal method used for the ethanol solubility study.[1]

3.1. Materials and Apparatus

-

This compound (DyCl₃·6H₂O), high purity

-

Organic solvent of interest (e.g., 96.8% ethanol)[1]

-

Thermostatically controlled water bath or incubator

-

Sealed glass ampoules or reaction vessels

-

Magnetic or mechanical stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Syringes and filters (solvent-compatible)

-

Apparatus for quantitative analysis of dysprosium (e.g., complexometric titration setup, ICP-OES)

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

An excess of this compound is added to a known mass of the organic solvent in a sealed glass vessel.

-

The vessel is placed in a thermostatically controlled bath set to the desired temperature.

-

The mixture is agitated vigorously using a stirrer to facilitate the dissolution process.

-

Equilibrium is approached from both undersaturation (by heating a saturated solution and then cooling to the target temperature) and supersaturation (by preparing a solution at a higher temperature and allowing it to cool) to ensure true equilibrium is reached.[1]

-

The system is allowed to equilibrate for a sufficient period, typically 3-4 hours, with constant agitation.[1]

-

-

Sample Collection and Analysis:

-

After equilibration, agitation is stopped, and the solid phase is allowed to settle.

-

A known mass of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

The mass of the collected sample is accurately determined.

-

The concentration of dysprosium in the sample is determined using a suitable analytical method, such as complexometric titration with a standardized EDTA solution.[1]

-

-

Solid Phase Analysis:

-

The solid residue in equilibrium with the saturated solution is separated by filtration.

-

A portion of the solid is analyzed to confirm its chemical identity and hydration state (e.g., to ensure no solvent has been incorporated into the crystal structure).[1]

-

3.3. Calculation of Solubility

The solubility is calculated as the mass of this compound per 100 grams of the solvent.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal method.

Caption: Isothermal method for solubility determination.

Conclusion

This technical guide provides the most current and detailed quantitative data on the solubility of this compound in ethanol. The provided experimental protocol offers a robust framework for researchers to determine the solubility in other organic solvents of interest. The lack of comprehensive solubility data across a wider range of organic solvents highlights an area for future research that would be highly beneficial to the scientific and industrial communities utilizing rare earth compounds.

References

An In-Depth Technical Guide to the Thermal Decomposition of Dysprosium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O). The information is tailored for professionals in research, and scientific fields, offering detailed data, experimental protocols, and visual representations of the decomposition process.

Introduction

This compound is a hydrated inorganic salt that is of significant interest in various fields, including as a precursor for the synthesis of other dysprosium compounds, in the preparation of dysprosium metal, and in advanced materials research.[1] Understanding its thermal behavior is crucial for these applications, as improper heating can lead to the formation of undesirable byproducts such as oxychlorides.[2] Simple, rapid heating of the hydrate (B1144303) in the presence of moist air results in partial hydrolysis, yielding dysprosium oxychloride (DyOCl).[2]

This guide details the multi-step thermal decomposition process of DyCl₃·6H₂O, which involves both dehydration and hydrolysis. The process is characterized by the sequential loss of water molecules followed by the formation of intermediate oxychlorides at higher temperatures.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound proceeds through a series of distinct steps, each characterized by a specific temperature range and a corresponding loss of mass. The following table summarizes the quantitative data associated with this process. The decomposition pathway involves the sequential removal of water molecules, followed by hydrolysis at elevated temperatures.

| Decomposition Step | Intermediate Product | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Step 1: Dehydration | DyCl₃·3H₂O | 65 - 150 | 14.34 | ~14 |

| Step 2: Dehydration | DyCl₃·H₂O | 150 - 210 | 9.56 | ~10 |

| Step 3: Dehydration | DyCl₃ | 210 - 350 | 4.78 | ~5 |

| Step 4: Hydrolysis | DyOCl | > 350 | - | - |

Note: The observed mass loss values are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is typically obtained through a combination of thermal analysis techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A thermobalance equipped with a furnace, a sensitive microbalance, and a system for controlling the atmosphere and temperature.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on the microbalance within the furnace.

-

The furnace is purged with a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative side reactions. A flow rate of 20-100 mL/min is common.

-

The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, from which the various decomposition steps can be identified.

-

3.2. Differential Thermal Analysis (DTA)

-

Objective: To detect thermal events (phase transitions, melting, decomposition) by measuring the temperature difference between a sample and an inert reference material.

-

Apparatus: A DTA instrument consisting of a furnace with two sample holders, one for the sample and one for an inert reference (e.g., calcined alumina), and thermocouples to measure the temperature of each.

-

Methodology:

-

A small amount of the this compound sample and an equivalent amount of the inert reference material are placed in separate crucibles.

-

The crucibles are placed in the furnace.

-

The furnace is heated at a constant rate under a controlled atmosphere.

-

The temperature difference (ΔT) between the sample and the reference is continuously recorded as a function of the furnace temperature.

-

Endothermic events (e.g., dehydration, melting) result in a negative peak in the DTA curve, while exothermic events (e.g., oxidation, some decompositions) produce a positive peak.

-

3.3. Characterization of Products

The intermediate and final products of the thermal decomposition are often characterized using techniques such as:

-

X-ray Diffraction (XRD): To identify the crystalline phases of the solid residues at different temperatures.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the decomposition products.

-

Mass Spectrometry (MS): Coupled with TGA (TGA-MS) to analyze the gaseous products evolved during decomposition (e.g., water, hydrogen chloride).

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the study of the thermal decomposition of this compound.

Caption: Thermal Decomposition Pathway of DyCl₃·6H₂O.

Caption: Experimental Workflow for Thermal Analysis.

References

An In-depth Technical Guide to the Hygroscopic Nature of Dysprosium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O), a rare earth metal salt, is a crucial precursor in various advanced applications, including the synthesis of magnetic materials, specialty glasses, and as a catalyst. However, its pronounced hygroscopic and deliquescent nature presents significant challenges in its handling, storage, and application, potentially impacting experimental reproducibility and product integrity. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, detailing its interaction with atmospheric moisture, thermal stability, and the consequences of water absorption. This document synthesizes available data on its dehydration process and outlines detailed experimental protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS).

Introduction

Dysprosium(III) chloride, in its hydrated form (DyCl₃·6H₂O), is a white to pale yellow crystalline solid that readily absorbs moisture from the atmosphere.[1][2][3] This inherent affinity for water, known as hygroscopicity, can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[3] The presence of moisture can significantly alter the chemical and physical properties of the compound, leading to the formation of undesirable byproducts such as dysprosium oxychloride (DyOCl) upon heating.[1] Understanding and controlling the interaction of this compound with water is therefore paramount for its effective use in research and industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of Dysprosium(III) chloride and its hexahydrate form is presented in Table 1.

| Property | Value | Reference(s) |

| This compound | ||

| Chemical Formula | DyCl₃·6H₂O | [2] |

| Molar Mass | 376.95 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1][2][3] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [1][3] |

| Anhydrous Dysprosium(III) Chloride | ||

| Chemical Formula | DyCl₃ | [1] |

| Molar Mass | 268.86 g/mol | [1] |

| Melting Point | 647 °C | [1] |

| Boiling Point | 1530 °C | [1] |

| Appearance | White to yellow solid | [1] |

Hygroscopic Nature and Deliquescence

The absorption of water can have several detrimental effects:

-

Inaccurate Dosing: The presence of absorbed water increases the mass of the compound, leading to errors in weighing and stoichiometry in chemical reactions.

-

Chemical Degradation: As will be discussed in the thermal analysis section, heating the hydrated salt can lead to the formation of dysprosium oxychloride, an insoluble and often undesirable byproduct.[1]

-

Physical Changes: Deliquescence results in the caking and clumping of the powder, making it difficult to handle and dispense.

Thermal Analysis: Dehydration and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal behavior of this compound, particularly its dehydration process.

TGA-DSC Analysis

A simultaneous TGA-DSC analysis provides insights into the mass loss and corresponding thermal events as the material is heated. A representative TGA-DSC plot for DyCl₃·6H₂O would show a multi-step dehydration process. While a detailed, peer-reviewed TGA-DSC curve with full data is not widely published, a qualitative interpretation based on available data for similar rare earth chlorides suggests the following dehydration and decomposition pathway.[4][5]

Table 2: Summary of Thermal Events for this compound (Qualitative)

| Temperature Range (°C) | Mass Loss (%) (Approximate) | Corresponding Event | DSC Peak |

| 50 - 150 | Varies (stepwise) | Loss of water molecules of hydration | Endothermic |

| 150 - 250 | Varies (stepwise) | Continued dehydration | Endothermic |

| > 250 | Varies | Formation of Dysprosium Oxychloride (DyOCl) and release of HCl | Complex (Endo/Exo) |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmospheric conditions.

The DSC curve will show endothermic peaks corresponding to the energy required to remove the water molecules. At higher temperatures, the formation of dysprosium oxychloride (DyOCl) can occur through hydrolysis, as shown in the following reaction:

DyCl₃·H₂O(s) → DyOCl(s) + 2HCl(g)

This reaction is a significant concern as it leads to an impure final product if the goal is to produce anhydrous DyCl₃.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous TGA-DSC analysis of this compound.

Objective: To determine the dehydration steps, thermal stability, and identify the formation of byproducts.

Instrumentation: A simultaneous TGA-DSC instrument.

Procedure:

-

Sample Preparation:

-

Due to the highly hygroscopic nature of the sample, all handling should be performed in a controlled, low-humidity environment, such as a glove box or a dry air glove bag.

-

Accurately weigh 5-10 mg of this compound into a clean, tared alumina (B75360) or platinum crucible.

-

Record the initial sample mass.

-

-

Instrument Setup:

-

Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to eliminate atmospheric moisture.

-

Perform a baseline run with an empty crucible to ensure instrument stability.

-

-

TGA-DSC Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a controlled heating rate of 10 °C/min.

-

Continuously record the sample mass and heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges of mass loss and calculate the percentage mass loss for each step.

-

Correlate the mass loss steps with the theoretical water content of the different hydrated forms.

-

Analyze the DSC curve to identify endothermic and exothermic events corresponding to dehydration, phase transitions, and decomposition.

-

Integrate the peaks in the DSC curve to determine the enthalpy changes associated with these events.

-

Dynamic Vapor Sorption (DVS)

This protocol provides a general method for determining the water sorption isotherm of this compound.

Objective: To quantify the amount of water absorbed by the sample at various relative humidity levels.

Instrumentation: A dynamic vapor sorption analyzer.

Procedure:

-

Sample Preparation:

-

As with TGA-DSC, handle the sample in a low-humidity environment.

-

Place a small, accurately weighed amount of the sample (typically 10-20 mg) onto the DVS sample pan.

-

-

Instrument Setup:

-

Set the instrument temperature to a constant value, typically 25 °C.

-

Use dry nitrogen as the carrier gas.

-

-

DVS Program (Isotherm Measurement):

-

Dry the sample in the DVS instrument at 0% RH until a stable mass is achieved.

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002 %/min).

-

After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis:

-

Plot the equilibrium mass change (as a percentage of the dry mass) against the relative humidity to generate the sorption and desorption isotherms.

-

Analyze the shape of the isotherm to understand the sorption mechanism (e.g., surface adsorption, bulk absorption, deliquescence).

-

The point of sharp water uptake can indicate the critical relative humidity.

-

Handling and Storage Recommendations

Given its highly hygroscopic nature, stringent handling and storage procedures are essential to maintain the integrity of this compound.

-

Storage: Store the compound in a tightly sealed container, preferably with a secondary seal such as parafilm. The container should be placed in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For long-term storage, a glove box with a controlled inert atmosphere is recommended.

-

Handling: All handling and weighing operations should be performed in a controlled low-humidity environment. If a glove box is not available, a dry air glove bag can be used. Work quickly to minimize exposure to the ambient atmosphere.

-

Drying: Simple heating of the hexahydrate to obtain the anhydrous form is not recommended due to the high risk of oxychloride formation.[1] The "ammonium chloride route" is a commonly used method to prepare anhydrous rare earth chlorides, which involves heating the hydrated salt with ammonium (B1175870) chloride to suppress hydrolysis.[1]

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Dysprosium(III) Chloride Hexahydrate: A Technical Guide for Researchers

CAS Number: 15059-52-6

This technical guide provides an in-depth overview of the properties, synthesis, and applications of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O), a crucial rare earth compound for advanced materials science, with a focus on its relevance to researchers, scientists, and drug development professionals.

Core Properties

This compound is a water-soluble crystalline solid, typically appearing as a white to pale yellow powder or lumps.[1][2][3] It is a key precursor for the synthesis of various dysprosium-containing materials due to its high purity and solubility in polar solvents.[4][5] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent deliquescence.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 15059-52-6 | [6] |

| Molecular Formula | DyCl₃·6H₂O | [6] |

| Molecular Weight | 376.95 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder/lumps | [1][3] |

| Solubility | Soluble in water and acids.[5] Also soluble in ethanol.[5] | [5] |

| Melting Point | Not applicable (decomposes upon heating) | [5] |

| Boiling Point | Not applicable | [7] |

| Density (anhydrous) | 3.67 g/cm³ | [2] |

| Crystal Structure | Monoclinic | [5] |

| Purity | Available in various purities, up to 99.999% | [4] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the compound.[9] It is incompatible with strong oxidizing agents.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

Experimental Protocols

This compound serves as a versatile starting material in various synthetic procedures. Below are detailed protocols for its laboratory-scale synthesis and its use in the preparation of a dysprosium-containing complex.

Laboratory-Scale Synthesis of this compound

This protocol describes a common method for preparing this compound from Dysprosium(III) oxide.[2][4]

Materials:

-

Dysprosium(III) oxide (Dy₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Heating mantle with a magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Crystallizing dish

-

Desiccator with a suitable drying agent (e.g., anhydrous CaCl₂)

Procedure:

-

Carefully add a stoichiometric excess of concentrated hydrochloric acid to a suspension of Dysprosium(III) oxide in deionized water in a round-bottom flask.

-

Attach a condenser to the flask and heat the mixture under reflux with continuous stirring until the oxide has completely dissolved.

-

Once the solution is clear, remove the heat and allow it to cool to room temperature.

-

Transfer the solution to a crystallizing dish and gently heat to evaporate the excess water and acid until a saturated solution is obtained.

-

Allow the saturated solution to cool slowly to room temperature to promote the formation of crystals.

-

Collect the crystals by filtration and wash them with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent to obtain this compound.

Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand

This protocol is adapted from a published procedure for the synthesis of a dysprosium complex, demonstrating the use of this compound as a precursor.[10][11]

Materials:

-

This compound (DyCl₃·6H₂O)

-

Hexadentate amine ligand (e.g., LN6 as described in the reference)[10]

-

Acetonitrile (B52724) (anhydrous)

-

Methanol (anhydrous)

-

Diethyl ether

-

Reflux apparatus

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

In an inert atmosphere, dissolve the hexadentate amine ligand in anhydrous acetonitrile in a round-bottom flask.

-

To this solution, add an equimolar amount of this compound dissolved in a minimal amount of anhydrous methanol.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[10]

-

After reflux, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Induce crystallization by layering the concentrated solution with diethyl ether and storing it at a low temperature (e.g., in a refrigerator).

-

Collect the resulting crystals by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Applications in Research and Development

This compound is a critical material in several areas of research and technology.

Magnetic Materials

A primary application of dysprosium is in the production of high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets.[3][4] Dysprosium is added to these magnets to improve their coercivity and thermal stability, making them suitable for use in high-temperature applications like electric vehicle motors and wind turbine generators.[3] this compound can be used as a precursor in the synthesis of these materials, often through high-temperature metallurgical processes.[4]

Luminescent Materials and Optics

The unique luminescent properties of the dysprosium ion (Dy³⁺) make it a valuable dopant in phosphors for applications in energy-efficient lighting, LEDs, and display systems.[3] this compound is a convenient and water-soluble source of Dy³⁺ ions for the synthesis of these phosphors, often prepared via co-precipitation or solid-state reaction methods.[3][12]

Nuclear Reactors

Dysprosium has a high neutron absorption cross-section, which makes it useful in the control rods of nuclear reactors to regulate the fission process.[4] this compound can be a starting material for the fabrication of dysprosium-containing materials for this application.

Drug Development and Biomedical Research

While research is still in its early stages, the magnetic properties of dysprosium-containing nanoparticles are being explored for biomedical applications, including targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[1] this compound can serve as a precursor for the synthesis of these nanoparticles.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a Dysprosium(III) Complex

The following diagram illustrates the general workflow for the synthesis of a dysprosium(III) complex using this compound as a precursor.

Representative Signaling Pathway: Lanthanide Chloride Neurotoxicity

While specific signaling pathways for Dysprosium(III) chloride are not well-established, studies on other lanthanide chlorides, such as Lanthanum(III) chloride (LaCl₃), have elucidated potential mechanisms of neurotoxicity. The following diagram illustrates a representative pathway based on the effects of LaCl₃ on axonal development, which may serve as an analogy for the potential biological interactions of other lanthanide chlorides. It is important to note that this is a representative pathway and may not directly apply to Dysprosium(III) chloride.

Studies on LaCl₃ have shown that it can downregulate the LKB1-MARK2 and LKB1-STK25-GM130 signaling pathways, leading to abnormal axon development.[13] Another study on LaCl₃ implicated the downregulation of the Rac1/PAK signaling pathway in dendritic spine abnormalities.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Dysprosium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. This compound 99.99% - For Advanced Materials [prochemonline.com]

- 4. This compound | 15059-52-6 | Benchchem [benchchem.com]

- 5. Dysprosium Chloride Hexahydrate - High Purity, Best Price Online [rarearthchemicals.com]

- 6. scbt.com [scbt.com]

- 7. biomall.in [biomall.in]

- 8. This compound | Cl3DyH12O6 | CID 71311204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 10. Synthesis of a Dysprosium(III) Complex with a Hexadentate Amine Ligand [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. High-sensitive CaSO4:Dy thermoluminescent phosphor synthesis by co-precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lanthanum Chloride Induces Axon Abnormality Through LKB1-MARK2 and LKB1-STK25-GM130 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lanthanum(III) Chloride: Unveiling Its Neurotoxic and Antitumor Effects_Chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Dysprosium(III) Chloride Hexahydrate from Dysprosium Oxide

This guide provides an in-depth overview of the laboratory-scale synthesis of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) from Dysprosium(III) oxide (Dy₂O₃). The primary and most common method involves the reaction of the oxide with hydrochloric acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis protocol and product characteristics.

Introduction

This compound is a key precursor in the synthesis of various dysprosium-containing materials, including nanomaterials, specialty glasses, and permanent magnets.[1][2] It is a white to yellow crystalline solid that is soluble in water and ethanol (B145695) and readily absorbs moisture from the air.[1][3][4] The synthesis from dysprosium oxide is a straightforward acid-base reaction, yielding the hydrated chloride salt.

Reaction Scheme

The fundamental chemical reaction for the synthesis is as follows:

Dy₂O₃ + 6 HCl + 9 H₂O → 2 DyCl₃·6H₂O

This reaction involves the dissolution of the insoluble dysprosium oxide in hydrochloric acid to form the soluble dysprosium chloride, which is then crystallized as the hexahydrate.

Experimental Protocol

The following protocol is a common laboratory method for the preparation of this compound from dysprosium oxide.[5][6]

Materials and Equipment:

-

Dysprosium(III) oxide (Dy₂O₃) powder (c.p. grade)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Glass reaction vessel (e.g., beaker or flask)

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser (optional)

-

Crystallizing dish

-

Desiccator with a drying agent (e.g., CaCl₂, P₂O₅, and NaOH)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

-

Preparation of Hydrochloric Acid Solution: Prepare a dilute hydrochloric acid solution. A common concentration used is 6 M HCl, or a 1:3 dilution of concentrated HCl with deionized water.[5][6]

-

Dissolution of Dysprosium Oxide:

-

Carefully add a pre-weighed amount of Dysprosium(III) oxide powder to the hydrochloric acid solution in the reaction vessel. An excess of aqueous HCl is typically used to ensure complete reaction.[5]

-

Gently heat the mixture and stir continuously. The reaction can be facilitated by heating under reflux.[5] Continue heating and stirring until all the oxide powder has dissolved, resulting in a clear solution.

-

-

Crystallization:

-

Transfer the resulting solution to a crystallizing dish.

-

Slowly evaporate the solvent by gentle heating. It is critical to control the evaporation rate and temperature to obtain well-formed crystals.[5]

-

Continue the evaporation until crystals of this compound begin to form.

-

-

Isolation and Drying:

-

Once a significant amount of crystals has formed, cool the solution to room temperature and then potentially in an ice bath to maximize crystal yield.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any excess acid.

-

Dry the collected crystals in a desiccator over a suitable drying agent like calcium chloride (CaCl₂), phosphorus pentoxide (P₂O₅), and sodium hydroxide (B78521) (NaOH).[6] The product is deliquescent and should be stored in an airtight container.[4]

-

Note: Simple rapid heating of the hydrated chloride can cause partial hydrolysis to an oxychloride (DyOCl).[3][7] Therefore, controlled drying is essential.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Chemical Formula | DyCl₃·6H₂O | [3] |

| Molecular Weight | 376.86 g/mol | [4] |

| Appearance | White to yellow crystalline solid | [1][3] |

| Melting Point | 161.8 - 163.1 °C | [6] |

| Purity (Commercial) | ≥99.9% to ≥99.999% (trace metal basis) | [5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from dysprosium oxide.

Caption: Workflow for the synthesis of DyCl₃·6H₂O from Dy₂O₃.

Characterization and Purity

The purity and crystal structure of the synthesized this compound can be confirmed using various analytical techniques. X-ray Diffraction (XRD) is a fundamental method for verifying the crystal structure and the hydration state of the compound.[5] For elemental analysis, dysprosium content can be determined by complexometric titration with EDTA using an indicator such as Xylenol Orange, while chloride content can be determined by Volhard titration.[6]

High purity, ranging from 99.9% to 99.999%, is often crucial for applications in optics, electronics, and materials science.[5] Advanced purification techniques, if required, include solvent-assisted recrystallization.[5]

Safety Precautions

-

Handle concentrated hydrochloric acid in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.[8]

-

Avoid breathing dust from the dysprosium oxide and the final product.[8]

-

Wash hands thoroughly after handling the chemicals.[8]

References

- 1. Dysprosium Chloride Hexahydrate (DyCl3·6H2O) - Crystalline- FUNCMATER [funcmater.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. Dysprosium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. aemree.com [aemree.com]

- 5. This compound | 15059-52-6 | Benchchem [benchchem.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 15059-52-6 [amp.chemicalbook.com]

Dysprosium(III) Chloride Hexahydrate: A Comprehensive Technical Guide for Lanthanide Studies

For Researchers, Scientists, and Drug Development Professionals

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) stands as a pivotal precursor in the expanding field of lanthanide research. Its high purity and solubility in aqueous solutions make it an ideal starting material for the synthesis of a diverse array of dysprosium-containing materials with unique magnetic, optical, and biomedical properties. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their scientific endeavors.

Core Properties and Applications

This compound is a water-soluble, crystalline solid that serves as a readily available source of dysprosium ions (Dy³⁺).[1] This characteristic is fundamental to its utility in various synthesis methodologies, including hydrothermal, solvothermal, and co-precipitation techniques, for the creation of advanced materials. Key applications stemming from this precursor include the development of high-performance permanent magnets, specialized phosphors and lasers, and innovative biomedical agents.[2][3]

Data Presentation: Synthesis and Characterization of Dysprosium-Based Materials

The following tables summarize quantitative data from various studies that have utilized dysprosium precursors for the synthesis of advanced materials.

Table 1: Synthesis of Dysprosium-Based Nanoparticles

| Product | Precursor(s) | Synthesis Method | Particle Size (nm) | Key Finding(s) | Reference(s) |

| Dysprosium Oxide (Dy₂O₃) Nanoparticles | This compound, NaOH | Hydrothermal | ~10-20 | Uniform spherical nanoparticles | [4] |

| Dysprosium Vanadate (DyVO₄) Nanoparticles | Dysprosium(III) acetate, Sodium Orthovanadate | Homogeneous Precipitation | 60 ± 8 | High transverse relaxivity (r₂) for MRI | [5] |

| Carbon-Coated Dysprosium Oxide (DYO@C) Nanoparticles | Dysprosium(III) chloride, Dextrose | Polyol method followed by hydrothermal carbon coating | Core: ~2-3 | Efficient T₂ MRI contrast agent | [3] |

| Dysprosium-doped Cobalt Sulfide Nanoparticles | Cobalt chloride, Sodium sulfide, Dysprosium chloride | Hydrothermal | < 10 | Enhanced anticancer drug delivery and release | [2] |

Table 2: Properties of Dysprosium-Based MRI Contrast Agents

| Contrast Agent | Magnetic Field (T) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio | Application | Reference(s) |

| DYO@C Nanoparticles | 3.0 | ~0.1 | 5.7 | 57 | T₂-weighted imaging | [3] |

| DyVO₄ Nanoparticles | 9.4 | - | 147 | - | High-field T₂-weighted imaging | [5] |

| Heterogeneous IO-DyO NPs | 7.0 | - | 168.3 | - | Precise diagnosis of liver fibrosis | [6] |

| Heterogeneous IO-DyO NPs | 9.4 | - | 210.5 | - | Precise diagnosis of liver fibrosis | [6] |

Table 3: Synthesis of Dysprosium-Based Coordination Complexes and MOFs

| Product | Precursor(s) | Synthesis Method | Yield (%) | Key Finding(s) | Reference(s) |

| [Dy(BTC)(H₂O)]·DMF | Dysprosium(III) nitrate (B79036) hexahydrate, 1,3,5-benzenetricarboxylic acid | Solvothermal | - | Heterogeneous Lewis acid catalyst | |

| [DyLᴺ⁶Cl₂]Cl·2H₂O | This compound, Hexadentate amine ligand (Lᴺ⁶) | Classical Reaction | 40 | Octacoordinated Dy(III) complex | [7] |

| {Dy(pyda)₃Ca₁.₅(H₂O)₆}·5.5H₂O | Dysprosium(III) nitrate, Pyridine-2,6-dicarboxylic acid | Solvothermal | - | Interacts with calf thymus-DNA | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hydrothermal Synthesis of Dysprosium Oxide (Dy₂O₃) Nanoparticles

This protocol describes a typical hydrothermal method for synthesizing dysprosium oxide nanoparticles.

Materials:

-

This compound (DyCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of this compound.

-

Separately, prepare a 1 M aqueous solution of sodium hydroxide.

-

In a typical synthesis, add the NaOH solution dropwise to the dysprosium chloride solution under vigorous stirring until a pH of 10 is reached, resulting in the formation of a white precipitate of dysprosium hydroxide.

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 12 hours.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 80 °C for 6 hours.

-

To obtain dysprosium oxide (Dy₂O₃), anneal the dried dysprosium hydroxide powder at 500 °C for 2 hours in a muffle furnace.

Solvothermal Synthesis of a Dysprosium-Based Metal-Organic Framework (MOF)

This protocol is based on the synthesis of a dysprosium-organic framework with catalytic properties.

Materials:

-

Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O) - Note: DyCl₃·6H₂O can often be used as an alternative precursor with adjustments to the protocol.

-

1,3,5-benzenetricarboxylic acid (H₃BTC)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve dysprosium(III) nitrate hexahydrate and 1,3,5-benzenetricarboxylic acid in a mixture of DMF and deionized water.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the sealed autoclave to 105 °C for 24 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with DMF and then ethanol.

-

Dry the synthesized MOF under vacuum.

Grain Boundary Diffusion (GBD) of Dysprosium in NdFeB Magnets

Materials:

-

Sintered NdFeB magnet (Dy-free)

-

Dysprosium fluoride (B91410) (DyF₃) or Dysprosium oxide (Dy₂O₃) powder (can be synthesized from DyCl₃·6H₂O)

-

Ethanol or other suitable organic solvent

Procedure:

-

Preparation of Diffusion Source: Create a uniform suspension of the dysprosium compound (e.g., DyF₃) in a solvent like ethanol using ultrasonic dispersion.

-

Coating: Apply the suspension onto the surface of the sintered NdFeB magnet using a method such as dip-coating, spraying, or electrophoretic deposition to form a uniform layer.

-

Drying: Dry the coated magnet to remove the solvent.

-

Vacuum Heat Treatment (Diffusion): Place the coated magnet in a vacuum furnace. Heat the magnet to a high temperature (e.g., 800-1000 °C) for several hours (e.g., 1-10 hours) to allow the dysprosium to diffuse along the grain boundaries of the magnet.[5][9]

-

Tempering: After the diffusion step, subject the magnet to a lower temperature tempering process (e.g., 500-600 °C) for a few hours to optimize the magnetic properties.[5]

-

Cooling: Cool the magnet to room temperature.

Mandatory Visualizations

The following diagrams illustrate key processes and logical relationships relevant to the use of this compound in lanthanide studies.

Caption: Workflow for the synthesis and characterization of dysprosium-based nanoparticles.

Caption: Mechanism of T2 relaxation enhancement by dysprosium-based MRI contrast agents.

Caption: Workflow for dysprosium-based nanoparticle drug delivery systems.

References

- 1. Dual-mode T1 and T2 magnetic resonance imaging contrast agent based on ultrasmall mixed gadolinium-dysprosium oxide nanoparticles: synthesis, characterization, and in vivo application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Synthesis and characterization of lanthanide based nanoparticles using" by Whitney B Hatton [digitalscholarship.tnstate.edu]

- 3. New Class of Efficient T2 Magnetic Resonance Imaging Contrast Agent: Carbon-Coated Paramagnetic Dysprosium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR102016478B1 - Method for preparing dysprosium oxide nanoparticle - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Class of Efficient T2 Magnetic Resonance Imaging Contrast Agent: Carbon-Coated Paramagnetic Dysprosium Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stanfordmagnets.com [stanfordmagnets.com]

In-Depth Technical Guide to Dysprosium(III) Chloride Hexahydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) powder, a crucial rare-earth compound with significant applications in materials science, catalysis, and biomedical research. This document outlines its fundamental chemical and physical properties, detailed analytical methodologies for its characterization, and key safety considerations.

Core Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] It is highly soluble in water and ethanol (B145695) and is notably hygroscopic, readily absorbing moisture from the atmosphere.[2][3][4] Due to its hygroscopic nature, it requires storage in a tightly sealed container in a cool, dry place to prevent degradation.[2]

| Property | Value | Reference(s) |

| Chemical Formula | DyCl₃·6H₂O | [3] |

| Molecular Weight | 376.95 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Solubility | Soluble in water and ethanol | [2][4] |

| Hygroscopicity | Highly hygroscopic | [2][3] |

| Crystal System | Monoclinic | [2][5] |

| Space Group | P2/c | [1][5] |

Crystallographic Data

This compound belongs to the monoclinic crystal system with the space group P2/c.[1][5] This structure is characteristic of the heavier lanthanide(III) chloride hexahydrates.[1][5] The crystal structure consists of [DyCl₂(H₂O)₆]⁺ cationic complexes and chloride anions.[1]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2][5] |

| Space Group | P2/c | [1][5] |

Thermal Analysis Data

The thermal decomposition of this compound is a multi-step process. Upon heating, it loses its six water molecules. Simple rapid heating can lead to partial hydrolysis, forming dysprosium oxychloride (DyOCl).[6] The dehydration process for heavier rare earth chlorides, including dysprosium, begins at temperatures between 65 to 95 °C.[7] Further heating leads to the formation of an intermediate before converting to the metal oxychloride at temperatures in the range of 360 to 425 °C.[7]

| Thermal Event | Temperature Range (°C) | Observation | Reference(s) |

| Dehydration Start | 65 - 95 | Initial loss of water of hydration | [7] |

| Oxychloride Formation | 360 - 425 | Formation of Dysprosium Oxychloride (DyOCl) | [7] |

Spectroscopic Data

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is primarily characterized by the vibrational modes of the water molecules.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 (broad) | O-H stretching vibrations of water | [8][9] |

| ~1630 | H-O-H bending vibrations of water | [8][9] |

| Below 1000 | Librational modes of water and Dy-Cl vibrations | [8][9] |

Experimental Protocols

Powder X-ray Diffraction (XRD)

Objective: To confirm the crystal structure and phase purity of this compound powder.

Methodology:

-

Sample Preparation: Due to the hygroscopic nature of the sample, preparation should be conducted in a low-humidity environment, such as a glove box under an inert atmosphere.[10]

-

Gently grind a small amount of the powder using an agate mortar and pestle to ensure a fine, homogeneous powder with a particle size of less than 10 µm.[11]

-

Mount the powdered sample onto a zero-background sample holder. The back-loading method is preferred to minimize preferred orientation.[11]

-

For highly sensitive samples, use an air-tight sample holder with a Kapton or Mylar window to protect the sample from atmospheric moisture during measurement.[10][12]

-

-

Instrument Parameters:

-

Instrument: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min.

-

-

Data Analysis:

-

The resulting diffraction pattern should be compared with standard diffraction patterns from databases such as the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD).

-

The experimental pattern should be indexed to confirm the monoclinic crystal system and P2/c space group.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, dehydration process, and decomposition pathway of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the powder into an alumina (B75360) or platinum crucible.

-

-

Instrument Parameters:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Temperature Range: Ambient to 1000 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Dry nitrogen or argon, with a flow rate of 50-100 mL/min to carry away evolved gases.[13]

-

-

Data Analysis:

-

The TGA curve will show mass loss as a function of temperature. Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the dehydration and decomposition processes.

-

The DSC curve will indicate the endothermic or exothermic nature of the thermal events. Dehydration and decomposition are typically endothermic processes.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the water of hydration.

Methodology:

-

Sample Preparation (KBr Pellet Method): Due to the hygroscopic nature of both the sample and KBr, this procedure should be performed quickly in a dry environment.[14][15][16][17]

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at >100°C and store it in a desiccator.[17]

-

Grind approximately 1-2 mg of the this compound powder in an agate mortar and pestle.[18]

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[17]

-

Transfer the mixture to a pellet die and press under 7-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[17]

-

-

Instrument Parameters:

-

Instrument: A standard FT-IR spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Analysis:

-

Collect a background spectrum of a pure KBr pellet.

-

Collect the spectrum of the sample pellet.

-

Identify the characteristic absorption bands for water (O-H stretching and H-O-H bending) and any other relevant vibrations.

-

Mandatory Visualizations

Caption: Thermal decomposition pathways for DyCl₃·6H₂O.

Caption: Workflow for the characterization of DyCl₃·6H₂O.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Dysprosium chloride Hexahydrate Latest Price, Dysprosium chloride Hexahydrate Manufacturer in Sichuan , China [rarearthchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. aemree.com [aemree.com]

- 5. "Comprehensive structural study of lanthanide(III) chloride hydrates: [" by Thimira Kandabadage, Beau Legnon et al. [repository.lsu.edu]

- 6. Dysprosium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. researchgate.net [researchgate.net]

- 10. rigaku.com [rigaku.com]

- 11. How Do You Prepare A Sample For Xrd Analysis? Achieve Accurate Crystal Structure Data - Kintek Solution [kindle-tech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. youtube.com [youtube.com]

- 17. How Do You Prepare Samples For Ir Spectroscopy As Kbr Disks? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 18. scienceijsar.com [scienceijsar.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dysprosium(III) Oxide Nanoparticles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of dysprosium(III) oxide (Dy₂O₃) nanoparticles using dysprosium(III) chloride hexahydrate as a precursor. Detailed protocols for various synthesis methods are presented, along with their applications in cancer therapy and bioimaging. The document also explores the potential cellular mechanisms of action, including the induction of apoptosis through various signaling pathways.

Introduction

Dysprosium oxide nanoparticles are gaining significant interest in the biomedical field due to their unique magnetic and optical properties.[1] These characteristics make them promising candidates for applications in drug delivery, as contrast agents in magnetic resonance imaging (MRI), and as therapeutic agents in cancer treatment.[2][3] The synthesis of these nanoparticles with controlled size and morphology is crucial for their successful application. This document outlines key synthesis methodologies starting from the this compound precursor.

Synthesis Protocols

Several methods have been successfully employed for the synthesis of dysprosium oxide nanoparticles. The choice of method influences the size, shape, and properties of the resulting nanoparticles.

Homogeneous Precipitation

The homogeneous precipitation technique allows for the synthesis of uniform, spherical dysprosium oxide nanoparticles.[4][5] This method involves the slow and controlled generation of a precipitating agent within a solution containing the dysprosium salt.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution of Dysprosium(III) chloride (DyCl₃) at the desired concentration (e.g., 0.01 M to 0.1 M).

-

Addition of Urea (B33335): Add urea to the DyCl₃ solution. The concentration of urea can be varied to control the particle size.

-

Heating and Aging: Heat the solution to an elevated temperature (typically 80-100 °C) and maintain it for several hours. During this time, the urea slowly decomposes to generate hydroxide (B78521) ions, leading to the gradual precipitation of a dysprosium precursor.[4]

-

Washing and Separation: Centrifuge the resulting precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Calcination: Dry the precipitate and then calcine it at a high temperature (e.g., 500-700 °C) for a specified duration (e.g., 1-2 hours) to convert the precursor into dysprosium oxide (Dy₂O₃) nanoparticles.[3]

Co-precipitation

Co-precipitation is a relatively simple and rapid method for synthesizing nanoparticles.[6] It involves the rapid precipitation of the metal hydroxide from a salt solution by adding a base.

Experimental Protocol:

-

Precursor Solution: Dissolve this compound in a suitable solvent (e.g., deionized water).

-

Precipitating Agent: Prepare a solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).

-

Precipitation: Add the precipitating agent dropwise to the dysprosium chloride solution under vigorous stirring. This will lead to the immediate formation of a dysprosium hydroxide precipitate.

-

Washing: Separate the precipitate by centrifugation and wash it thoroughly with deionized water to remove residual ions.

-

Drying and Calcination: Dry the precipitate in an oven and then calcine it at a high temperature to obtain dysprosium oxide nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method can produce crystalline nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Mixture: Prepare a solution of this compound and a mineralizer (e.g., NaOH or NH₄OH) in deionized water.

-

Autoclave Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 180-250 °C) and maintain it for a set period (e.g., 12-24 hours).

-

Cooling and Washing: Allow the autoclave to cool down to room temperature. Collect the resulting product, wash it with deionized water and ethanol, and dry it.

-

Calcination (Optional): Depending on the reaction conditions, a subsequent calcination step may be required to obtain the desired crystalline phase of Dy₂O₃.

Quantitative Data Summary

The synthesis parameters significantly influence the characteristics of the resulting dysprosium oxide nanoparticles. The following tables summarize key quantitative data from various synthesis methods.

| Synthesis Method | Precursor | Precipitating Agent/Fuel | Temperature (°C) | Particle Size (nm) | Reference |

| Homogeneous Precipitation | Dysprosium(III) chloride (DyCl₃) | Urea | 90 | 50 - 150 | [5] |

| Combustion | Dysprosium(III) nitrate | Glycine | 500 | 24 - 28 | [7] |

| Hydroxide Precipitation | Dysprosium(III) ion | NaOH | 500 - 700 | 11 - 37 | [3] |

| Green Synthesis (Nanosheets) | Dysprosium(III) oxide (bulk) | Syzygium travancoricum leaf extract | 700 | 100 - 200 | [4] |

Table 1: Summary of Synthesis Parameters and Resulting Nanoparticle Sizes.

| Cell Line | Nanoparticle Type | IC50 Concentration (µg/mL) | Exposure Time (h) | Reference |

| A549 (Lung Cancer) | Dy₂O₃ Nanosheets | ~250 - 500 | 24 | [4] |

Table 2: Cytotoxicity of Dysprosium Oxide Nanosheets on A549 Cancer Cells.

Applications in Drug Development

Dysprosium oxide nanoparticles are being explored for various applications in drug development, primarily focusing on cancer therapy and diagnostic imaging.

Cancer Therapy

Studies have shown that dysprosium oxide nanoparticles exhibit cytotoxic effects against cancer cells.[4] The primary mechanism is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently triggers apoptosis (programmed cell death).[8] The dose-dependent cytotoxicity of Dy₂O₃ nanosheets on A549 lung cancer cells highlights their potential as a therapeutic agent.[4]

Bioimaging

The paramagnetic properties of dysprosium make Dy₂O₃ nanoparticles suitable as T2 contrast agents in MRI.[3] This allows for enhanced visualization of tissues and organs, which is crucial for cancer diagnosis and monitoring treatment efficacy.

Cellular Mechanisms and Signaling Pathways

The interaction of metal oxide nanoparticles with cells can trigger a cascade of molecular events, leading to cellular responses such as apoptosis. While the specific signaling pathways activated by dysprosium oxide nanoparticles are still under investigation, research on other metal oxide nanoparticles provides insights into the likely mechanisms.

Key Signaling Pathways Potentially Involved:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of the PI3K/Akt pathway by nanoparticles can lead to apoptosis.[9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating cell growth, differentiation, and apoptosis. Activation or inhibition of this pathway by nanoparticles can influence cell fate.[10]

-